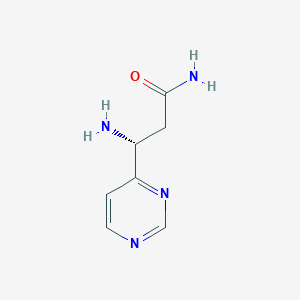

(3R)-3-amino-3-(pyrimidin-4-yl)propanamide

Description

Significance of Chiral Aminoamide Scaffolds in Modern Organic Synthesis

Chiral aminoamide scaffolds are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of a stereocenter in these structures is crucial, as the biological activity of many drugs is highly dependent on their stereochemistry. nih.gov

Building Blocks for Peptidomimetics: β-amino acids and their amide derivatives are key components in the design of peptidomimetics. mdpi.com These are molecules that mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation, leading to better pharmacokinetic profiles.

Asymmetric Synthesis: Chiral aminoamides serve as valuable precursors and intermediates in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. researchgate.net Methodologies such as the enantioselective Mannich reaction are employed to create stereochemically defined β-amino acids, which can then be converted to amides. mdpi.com

Foundation for Bioactive Molecules: The amide bond is a cornerstone of many biologically active compounds, including natural products and synthetic drugs. researchgate.net Chiral aminoamide frameworks are found in a variety of therapeutic agents, where they often play a critical role in binding to biological targets like enzymes and receptors.

Pyrimidine (B1678525) Heterocycles as Pivotal Motifs in Medicinal Chemistry and Agrochemicals

The pyrimidine ring is a privileged scaffold in the fields of medicinal chemistry and agrochemicals due to its wide range of biological activities and its presence in essential biomolecules like nucleic acids (cytosine, thymine, and uracil). gsconlinepress.comtandfonline.com This heterocyclic motif's versatility has led to its incorporation into a vast number of synthetic compounds. researchgate.net

In Medicinal Chemistry:

Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular activities. researchgate.netnih.gov The pyrimidine core's ability to form hydrogen bonds and engage in various intermolecular interactions allows it to bind effectively to a diverse array of biological targets. nih.gov As a result, numerous FDA-approved drugs feature this heterocyclic system. core.ac.uknih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrimidine Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Imatinib | Anticancer | Tyrosine kinase inhibitor |

| Rosuvastatin | Antihyperlipidemic | HMG-CoA reductase inhibitor |

| Nilotinib | Anticancer | BCR-ABL kinase inhibitor |

| Flucytosine | Antifungal | Inhibits DNA and RNA synthesis |

| Pralsetinib | Anticancer | RET kinase inhibitor |

In Agrochemicals:

The pyrimidine scaffold is also integral to the development of modern crop protection agents. researchgate.net Pyrimidine-based compounds are utilized as fungicides, herbicides, and insecticides. slideshare.net Their mode of action often involves the inhibition of essential biological processes in pests and weeds. For example, some pyrimidine fungicides work by inhibiting ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. slideshare.netfao.org Recently, a novel class of herbicides was identified that disrupts pyrimidine biosynthesis in weeds, highlighting the continuing importance of this heterocycle in agrochemical research. pnas.org

Overview of the Compound's Stereochemical Relevance in Chiral Synthesis and Biological Activity

The specific stereochemistry of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide is of paramount importance to its potential function and synthesis. Chirality plays a critical role in the interaction between a drug molecule and its biological target, which is itself a chiral entity (e.g., enzymes, receptors). mdpi.com

Stereospecific Interactions: The therapeutic effect of a chiral drug is often attributed to only one of its enantiomers (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. mdpi.com For this compound, the "(3R)" designation specifies the absolute configuration at the chiral center. This precise spatial arrangement of the amino group, the pyrimidinyl group, and the propanamide backbone dictates how the molecule can interact with its biological target.

Enantioselective Synthesis: The synthesis of a single enantiomer like this compound requires methods of asymmetric synthesis. These strategies are designed to selectively produce one enantiomer over the other and can involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the "chiral pool" of naturally occurring molecules like amino acids. nih.gov The development of efficient synthetic routes is a significant area of research, as it is crucial for the production of enantiomerically pure compounds for pharmacological evaluation.

While specific biological activity data for this compound is not extensively published in peer-reviewed literature, the principles of stereochemistry strongly suggest that its (3R) configuration would be critical for any potential therapeutic activity, distinguishing it from its (3S) counterpart.

Current Research Landscape and Future Directions for this compound and its Structural Analogs

The current research landscape for compounds like this compound is largely driven by the search for new therapeutic agents with improved properties. While this specific molecule may be a building block or an intermediate in larger research programs, the broader class of chiral 3-amino-3-heteroarylpropanamides is of significant interest.

Current Research Focus:

Kinase Inhibitors: The pyrimidine ring is a well-established component of many kinase inhibitors used in cancer therapy. nih.gov Research is ongoing to develop new pyrimidine derivatives that can target specific kinases involved in cancer cell proliferation and survival. nih.gov Analogs of the title compound could be explored as scaffolds for new kinase inhibitors.

Antimicrobial Agents: There is a pressing need for new antimicrobial drugs to combat rising antibiotic resistance. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents. gsconlinepress.com The synthesis and evaluation of novel 3-amino-propanamide structures incorporating pyrimidine and other heterocycles is an active area of investigation. mdpi.com

Neurological Disorders: Compounds containing amino acid-like fragments are often explored for their potential to treat central nervous system (CNS) disorders. The structural features of this compound make it and its analogs potential candidates for modulation of CNS targets.

Future Directions:

The future for this compound and its analogs lies in their potential as modular building blocks for creating diverse chemical libraries. High-throughput screening of these libraries against various biological targets could uncover novel lead compounds for drug development. Future research will likely focus on:

Diversification of the Scaffold: Synthesizing analogs by modifying the pyrimidine ring, the amide functionality, or by introducing substituents at various positions to explore the structure-activity relationship (SAR).

Elucidation of Biological Targets: Identifying the specific enzymes, receptors, or other biomolecules with which these compounds interact to understand their mechanism of action.

Development of Novel Synthetic Methodologies: Creating more efficient and stereoselective synthetic routes to access these chiral building blocks and their derivatives, which is essential for advancing their study from the laboratory to potential clinical applications.

An in-depth exploration of the synthetic pathways leading to This compound , a chiral β-amino amide of interest, reveals a landscape rich with modern asymmetric synthesis techniques. The primary challenge in its construction lies in the precise, enantioselective formation of the stereocenter at the C3 position. This article details established and potential methodologies for achieving this, focusing on asymmetric catalysis, chiral auxiliary-mediated pathways, substrate-controlled reactions, and biocatalytic transformations. Furthermore, it examines strategies for assembling the core structure, including the construction of the vital pyrimidine ring.

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

(3R)-3-amino-3-pyrimidin-4-ylpropanamide |

InChI |

InChI=1S/C7H10N4O/c8-5(3-7(9)12)6-1-2-10-4-11-6/h1-2,4-5H,3,8H2,(H2,9,12)/t5-/m1/s1 |

InChI Key |

CWGZQIAZMMMKPR-RXMQYKEDSA-N |

Isomeric SMILES |

C1=CN=CN=C1[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CN=CN=C1C(CC(=O)N)N |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling of 3r 3 Amino 3 Pyrimidin 4 Yl Propanamide

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex organic molecules. samipubco.comdergipark.org.tr Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to ensure a high degree of accuracy. nih.gov

The first step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface. For (3R)-3-amino-3-(pyrimidin-4-yl)propanamide, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformer.

The conformational landscape is explored by rotating the molecule's single bonds, particularly the bonds connecting the pyrimidine (B1678525) ring, the chiral center, and the propanamide side chain. This analysis identifies various local energy minima and the transition states that separate them, providing a comprehensive picture of the molecule's flexibility and the relative stability of its different shapes. The global minimum conformation is the most likely structure the molecule will adopt.

The electronic properties of a molecule are crucial for understanding its reactivity. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netaimspress.com

HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's susceptibility to nucleophilic attack (electrophilicity).

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excited and thus more chemically reactive. nih.gov For pyrimidine derivatives, DFT calculations are routinely used to determine these values. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative Note: These are representative values based on DFT studies of analogous compounds and not specific experimental data for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | ~ -6.5 eV | Indicates the molecule's electron-donating capacity. |

| ELUMO | ~ -1.5 eV | Indicates the molecule's electron-accepting capacity. |

| Energy Gap (ΔE) | ~ 5.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) surface is another vital tool. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of charge distribution. nih.gov Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. For this molecule, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen of the amide group, while positive potential would be located around the hydrogen atoms of the amino and amide groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to the molecule's stability. The stabilization energy (E2) associated with these interactions is a measure of their significance.

For this compound, key interactions would include:

Intramolecular hyperconjugation: Delocalization of electron density from lone pairs (e.g., on the nitrogen and oxygen atoms) into antibonding orbitals (π* or σ*) of adjacent bonds.

π → π interactions:* Electron delocalization within the pyrimidine ring, which is fundamental to its aromatic stability.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Vibrational Frequencies: Theoretical calculations can predict the molecule's infrared (IR) spectrum. By comparing the calculated vibrational modes and their frequencies with experimental IR data, researchers can confirm the presence of specific functional groups (e.g., N-H stretches for the amine and amide, C=O stretch for the amide, and C=N stretches for the pyrimidine ring). nih.gov

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can also be calculated to predict ¹H and ¹³C NMR chemical shifts. This is a powerful method for structural elucidation, as the predicted spectrum can be compared directly with the experimental one to assign each signal to a specific atom in the molecule. mdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data Note: This table demonstrates the principle of comparing calculated and experimental data for structural verification.

| Parameter | Predicted Value | Experimental Value |

| IR Freq. (C=O stretch) | ~1690 cm⁻¹ | ~1685 cm⁻¹ |

| ¹H NMR (amide NH₂) | ~7.5 ppm | ~7.4 ppm |

| ¹³C NMR (amide C=O) | ~175 ppm | ~174 ppm |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govremedypublications.com

Pyrimidine derivatives are known to interact with a wide range of biological targets, including protein kinases, dihydrofolate reductase, and various enzymes involved in cell signaling and proliferation. samipubco.comnih.gov Molecular docking simulations can predict how this compound might bind to the active site of such receptors.

For instance, protein kinases are a common target for pyrimidine-based inhibitors. nih.gov A docking simulation would place the molecule into the ATP-binding pocket of a kinase. The analysis would focus on identifying key interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The amino and amide groups, as well as the pyrimidine nitrogens, are potent hydrogen bond donors and acceptors that can form crucial interactions with amino acid residues in the active site (e.g., with backbone carbonyls or side chains of residues like glutamate (B1630785) or aspartate).

Hydrophobic Interactions: The pyrimidine ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: Favorable electrostatic contacts between the ligand and charged residues in the binding pocket.

Table 3: Hypothetical Docking Interactions with a Protein Kinase Active Site Note: This table illustrates the type of data generated from a molecular docking simulation.

| Interaction Type | Ligand Group | Receptor Amino Acid |

| Hydrogen Bond | Pyrimidine N1 | Backbone NH of Valine |

| Hydrogen Bond | Amide NH₂ | Side Chain of Glutamate |

| π-π Stacking | Pyrimidine Ring | Side Chain of Phenylalanine |

These simulations provide a rational basis for the molecule's potential biological activity and can guide the design of more potent and selective analogues.

Analysis of Key Interaction Types (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

A computational analysis of this compound's interactions within a hypothetical binding site would involve identifying and characterizing the non-covalent forces that stabilize its bound conformation.

Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors. The amide and amino groups of the propanamide side chain contain both hydrogen bond donors (the N-H groups) and acceptors (the C=O group). A molecular docking study would typically predict the specific hydrogen bond interactions this molecule could form with amino acid residues in a protein's active site. The strength and geometry of these bonds are critical for binding affinity and selectivity.

π-Stacking: The pyrimidine ring is an aromatic heterocycle, making it capable of engaging in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, where the aromatic rings stack on top of each other, contribute significantly to the stability of the protein-ligand complex. The specific geometry (e.g., parallel-displaced or T-shaped) and energetic contribution of these interactions would be a key focus of computational analysis.

A summary of the potential interactions is presented in the table below.

| Interaction Type | Functional Group(s) Involved | Potential Interacting Amino Acids |

| Hydrogen Bonding | Pyrimidine Nitrogens, Amide (C=O, N-H), Amino (N-H) | Ser, Thr, Asn, Gln, His, Asp, Glu |

| π-Stacking | Pyrimidine Ring | Phe, Tyr, Trp |

| Hydrophobic | Propanamide side chain, Pyrimidine Ring | Val, Leu, Ile, Ala |

Scoring Function Validation and Binding Affinity Prediction

To predict the binding affinity of this compound to a target protein, computational chemists use scoring functions. These are mathematical models that estimate the binding free energy of a ligand to a protein.

The process typically involves:

Docking: Placing the molecule into the active site of a protein in various possible conformations.

Scoring: Using a scoring function to evaluate each conformation and predict the binding energy.

The accuracy of these predictions depends heavily on the scoring function used. For a novel compound like this, researchers would ideally validate the chosen scoring function by comparing its predictions for a set of known ligands of the target protein against their experimentally determined binding affinities. This validation step is crucial for ensuring the reliability of the predicted binding affinity for the compound of interest. Without experimental data for a specific target, any prediction remains hypothetical.

Molecular Dynamics Simulations for Conformational Dynamics and Stability in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its behavior in a solvent, typically water, to mimic physiological conditions.

Key insights from MD simulations would include:

Conformational Flexibility: The simulation would reveal the preferred three-dimensional shapes (conformations) of the molecule in solution. This is particularly important for the flexible propanamide side chain, as its conformation can significantly influence how the molecule fits into a binding site.

Solvation: MD simulations can detail how water molecules arrange themselves around the compound, forming a "solvation shell." This is critical for understanding its solubility and the energetic cost of removing it from water to enter a protein's binding site.

Stability of Interactions: If simulated within a protein binding site, MD can assess the stability of the predicted interactions (hydrogen bonds, π-stacking) over time. This provides a more dynamic and realistic picture than the static view offered by molecular docking.

A typical MD simulation would track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time (e.g., nanoseconds). The results would help to understand the dynamic behavior of the molecule before and during binding to a biological target.

Due to the absence of specific studies on this compound, the detailed computational and molecular modeling data for this compound remain to be determined by future research.

Biological Activity and Mechanistic Insights of 3r 3 Amino 3 Pyrimidin 4 Yl Propanamide Derivatives in Vitro Studies

Enzyme Inhibition and Modulation Studies

The interaction of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide derivatives with various enzymes has been a key area of research to understand their mechanism of action at a molecular level. These studies are crucial in elucidating the specific biochemical pathways perturbed by these compounds.

Kinase Inhibition Profiles

Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of pharmaceutical research.

While direct inhibitory data for this compound on a broad panel of kinases is not extensively documented in publicly available literature, the pyrimidine (B1678525) core is a well-established pharmacophore in numerous kinase inhibitors. Research into structurally related aminopyrimidine compounds provides insights into the potential activities of this class of molecules.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A series of irreversible EGFR inhibitors incorporating a 3-aminopropanamide (B1594134) fragment has been developed and evaluated. These compounds have demonstrated significant activity, including inhibition of EGFR autophosphorylation in H1975 non-small cell lung cancer cells. nih.gov For instance, certain derivatives showed a concentration-dependent inhibition of EGFR autophosphorylation with IC₅₀ values in the nanomolar range. nih.gov The pyrimidine scaffold is a key feature in many approved EGFR inhibitors.

Abl Kinase: The pyrimidine core is central to the design of many Abl kinase inhibitors, such as the pioneering drug imatinib, which features a phenylaminopyrimidine moiety. While specific data for this compound is not available, the structural similarity to known Abl inhibitors suggests potential for activity.

Phosphoinositide 3-kinase (PI3K): The PI3K signaling pathway is crucial for cell growth and survival. A number of pyrimidine-based molecules have been investigated as PI3K inhibitors. For example, l-aminoacyl-triazine derivatives, which share some structural similarities, have been identified as isoform-selective PI3Kβ inhibitors. nih.gov

Bruton's Tyrosine Kinase (BTK): Several BTK inhibitors feature a pyrimidine core. For instance, ibrutinib, an approved BTK inhibitor, is a pyrazolo[3,4-d]pyrimidine derivative. nih.gov Patents have been filed for N-(3-(pyrimidin-4-yl)phenyl) substituted analogues as potential BTK inhibitors, indicating the relevance of this scaffold for targeting BTK. google.com

Janus Kinase 2 (JAK-2): The JAK-STAT signaling pathway is implicated in various inflammatory and malignant disorders. Aminopyrimidine compounds have been explored as inhibitors of JAKs. google.com Pyrrole-3-carboxamides with a 5-(2-aminopyrimidin-4-yl) substituent have been identified as potent and selective JAK2 inhibitors. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the NAD salvage pathway, which is critical for cellular metabolism and is overexpressed in many cancers. While direct inhibition by this compound has not been reported, some PAK4 inhibitors with pyrimidine groups have been shown to also inhibit NAMPT activity. mdpi.com

Table 1: Kinase Inhibition by Structurally Related Pyrimidine Derivatives

| Kinase Target | Derivative Class | Reported Activity |

|---|---|---|

| EGFR-TK | 3-Aminopropanamide derivatives | IC₅₀ = 0.08 - 0.15 µM (in H1975 cells) nih.gov |

| JAK-2 | Pyrrole-3-carboxamides | Potent and selective inhibition nih.gov |

Protease Inhibition (e.g., Cysteine Proteases like Falcipain-2)

Cysteine proteases are involved in various physiological and pathological processes. Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a validated drug target. It plays a crucial role in the degradation of host hemoglobin, which is essential for the parasite's survival. nih.gov

Derivatives of pyrimidine have been investigated as inhibitors of falcipain-2. Specifically, sulfonamide-based pyrimidine derivatives have been shown to inhibit both falcipain-2 and falcipain-3, demonstrating the potential of the pyrimidine scaffold in developing antimalarial agents that target these essential proteases. malariaworld.org The inhibition of these enzymes disrupts the parasite's ability to obtain necessary amino acids from hemoglobin, ultimately leading to its death.

Topoisomerase II Inhibitory Activity

Cell-Based Biological Evaluations

The in vitro activity of this compound derivatives has been assessed against various cell lines to determine their potential as therapeutic agents. These assays provide valuable information on the antiproliferative and antimicrobial properties of these compounds.

Antiproliferative Activity against Cancer Cell Lines

The ability of this compound derivatives to inhibit the growth of cancer cells has been a significant area of interest.

K562 (Chronic Myelogenous Leukemia): While specific data for the title compound is lacking, the K562 cell line, which is positive for the BCR-ABL fusion gene, is a standard model for testing Abl kinase inhibitors. Given the prevalence of the pyrimidine scaffold in Abl inhibitors, it is plausible that derivatives of this compound could exhibit activity against this cell line.

A549 (Non-Small Cell Lung Cancer): The A549 cell line is a common model for lung cancer. Although direct studies on this compound are not available, various other pyrimidine derivatives have been tested against this cell line.

H1975 (Non-Small Cell Lung Cancer): The H1975 cell line harbors the L858R/T790M double mutation in EGFR, which confers resistance to first-generation EGFR inhibitors. A series of irreversible EGFR inhibitors containing a 3-aminopropanamide fragment have been shown to inhibit the growth of H1975 cells at concentrations significantly lower than the first-generation inhibitor gefitinib. nih.gov This suggests that the 3-aminopropanamide scaffold, in conjunction with a pyrimidine ring, could be a promising strategy for overcoming acquired resistance in EGFR-mutant lung cancer.

Table 2: Antiproliferative Activity of Structurally Related 3-Aminopropanamide EGFR Inhibitors

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

|---|---|---|---|

| H1975 | Non-Small Cell Lung Cancer | UPR1282 | 0.08 nih.gov |

Antimicrobial Spectrum of Activity

The pyrimidine ring is a constituent of many natural and synthetic compounds with a broad range of antimicrobial activities.

Antibacterial and Antifungal Activity: Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties. The specific antibacterial and antifungal spectrum of this compound is not well-documented in the available literature. However, the general class of aminopyrimidines has shown activity against various bacterial and fungal strains. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and there is a continuous need for new antitubercular agents. While there is no specific data on the antitubercular activity of this compound, the pyrimidine scaffold is present in some compounds with reported activity against Mycobacterium tuberculosis.

Antimalarial Activity: As mentioned in the protease inhibition section, the pyrimidine core is a promising scaffold for the development of antimalarial drugs. The inhibition of falcipain-2 by pyrimidine derivatives highlights one potential mechanism of action. malariaworld.org Furthermore, hybrid molecules combining the 4-aminoquinoline (B48711) pharmacophore with a pyrimidine moiety have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov

Table 3: Antimalarial Activity of Structurally Related Pyrimidine Derivatives

| Strain | Compound Class | Reported Activity |

|---|---|---|

| P. falciparum (CQ-sensitive & resistant) | 4-Aminoquinoline-pyrimidine hybrids | Nanomolar range IC₅₀ values nih.gov |

Studies on Cellular Pathways and Signaling Mechanisms (e.g., Autophosphorylation, Cell Cycle Modulation)

Research into aminopyrimidine derivatives has uncovered their potential to modulate key cellular signaling pathways, often through the inhibition of protein kinases. For instance, certain pyrrolopyrimidine derivatives have been identified as potent inhibitors of Protein Kinase B (Akt), a crucial node in cell signaling pathways that govern cell proliferation and survival. nih.govnih.gov Inhibition of Akt can, in turn, affect downstream signaling and lead to the modulation of cellular processes like cell cycle progression.

Furthermore, studies on other structurally related compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have demonstrated the ability to inhibit the extracellular signal-regulated kinase (ERK) pathway. nih.gov This inhibition can lead to cell cycle arrest, highlighting a mechanism by which such compounds can exert antiproliferative effects. nih.gov The regulation of the cell cycle is a complex process, and the intervention of small molecules can have significant impacts. For example, 14-3-3 proteins are key regulators of the cell cycle, and their modulation can lead to cell cycle arrest. nih.govfrontiersin.org

Table 1: Effects of Aminopyrimidine Derivatives on Cellular Pathways

| Derivative Class | Target Pathway/Protein | Observed Effect |

| Pyrrolopyrimidine | Protein Kinase B (Akt) | Inhibition of kinase activity, leading to downstream effects on cell proliferation and survival. nih.govnih.gov |

| 2-amino-1,3,4-thiadiazole | Extracellular Signal-Regulated Kinase (ERK) | Inhibition of the pathway, resulting in cell cycle arrest. nih.gov |

Mechanistic Investigations at the Molecular Level

Understanding the molecular interactions of these compounds is crucial to elucidating their mechanism of action.

Covalent vs. Reversible Binding Mechanisms with Target Proteins

The nature of the interaction between a small molecule and its target protein can be either covalent or reversible, which significantly influences its pharmacological profile. Covalent inhibitors form a strong, often irreversible bond with their target, leading to prolonged inhibition. mdpi.com This is in contrast to reversible inhibitors, which bind and dissociate from the target. mdpi.com

Within the broader class of kinase inhibitors, which includes many aminopyrimidine derivatives, both covalent and reversible binding mechanisms are observed. For example, some inhibitors are designed to form a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinase, leading to irreversible inhibition. mdpi.com Conversely, many inhibitors operate through reversible binding, forming hydrogen bonds, and other non-covalent interactions within the active site. mdpi.com The specific mechanism is highly dependent on the chemical structure of the inhibitor and the amino acid composition of the target protein's binding site.

DNA-Binding Properties and Potential Intercalation Mechanisms

Certain nitrogen-containing heterocyclic compounds have been investigated for their ability to interact with DNA. These interactions can occur through various modes, including groove binding and intercalation. For example, novel polyamides containing imidazole (B134444) moieties have been designed to bind to the minor groove of DNA with high affinity and sequence selectivity. nih.gov Such binding can interfere with DNA replication and transcription, leading to cellular effects. While direct evidence for DNA intercalation by this compound derivatives is limited, the planar aromatic nature of the pyrimidine ring suggests that such interactions could be a possibility for some derivatives.

Intracellular Activation and Release of Reactive Intermediates

The bioactivation of a compound within a cell can lead to the formation of reactive intermediates that are responsible for its biological activity. This is a common mechanism for certain classes of drugs. While specific studies on the intracellular activation of this compound derivatives are not prevalent, this mechanism is a possibility. Such activation could potentially involve metabolic enzymes that modify the compound to a more reactive state, which can then interact with its cellular targets.

Table 2: Summary of Mechanistic Investigations for Related Compound Classes

| Mechanism | Description | Examples from Related Compounds |

| Protein Binding | ||

| Covalent Inhibition | Formation of a stable, often irreversible bond with the target protein. mdpi.com | Some kinase inhibitors form covalent bonds with cysteine residues. mdpi.com |

| Reversible Inhibition | Non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein. mdpi.com | Many ATP-competitive kinase inhibitors bind reversibly. nih.gov |

| DNA Interaction | ||

| Minor Groove Binding | Binding to the minor groove of the DNA double helix. nih.gov | Imidazole-containing polyamides have shown sequence-selective minor groove binding. nih.gov |

Applications in Chemical Synthesis: 3r 3 Amino 3 Pyrimidin 4 Yl Propanamide As a Chiral Building Block

Incorporation into Complex Heterocyclic Systems for Medicinal Chemistry

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in potent therapeutic agents. nih.gov While direct examples detailing the incorporation of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide into such systems are not extensively documented in publicly available literature, the general strategies for utilizing amino-pyrimidine building blocks are well-established. sciencescholar.ussciencescholar.usnih.gov These methods typically involve the reaction of the amino group or the amide functionality to construct new ring systems.

For instance, the primary amine of a compound like this compound could serve as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form various nitrogen-containing heterocycles. The pyrimidine (B1678525) ring itself can also participate in cycloaddition reactions or be a scaffold for the annulation of fused ring systems. nih.govresearchgate.net The amide group offers another handle for chemical modification, potentially participating in cyclization reactions to form lactams or other heterocyclic structures.

Use as a Chiral Scaffold for the Synthesis of Novel Chemical Entities (NCEs) in Drug Discovery

Chiral scaffolds are fundamental in drug discovery for creating new chemical entities (NCEs) with specific three-dimensional arrangements, which is often crucial for target binding and biological activity. nih.govnih.govresearchgate.net Although specific NCEs derived directly from this compound are not prominently reported, the principles of its use as a chiral scaffold can be inferred from the general use of chiral building blocks in drug design.

The defined stereochemistry at the C3 position of this compound would allow for the spatially oriented presentation of the pyrimidine and propanamide substituents. This fixed orientation can be exploited to design molecules that fit precisely into the binding sites of biological targets like enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions, while the amino and amide groups provide additional points for hydrogen bonding. These interactions are critical for the potency and selectivity of a drug candidate.

Preparation of Libraries of Functionally Diverse Derivatives for High-Throughput Screening

High-throughput screening (HTS) of compound libraries is a key strategy in modern drug discovery to identify initial hits against a biological target. The preparation of libraries of functionally diverse derivatives from a common scaffold is an efficient way to explore a wide chemical space.

While specific libraries based on this compound are not detailed in the available literature, the functional groups present in this molecule make it a suitable starting point for library synthesis. The primary amino group and the amide can be readily derivatized using a variety of reagents to introduce diverse functional groups and physical properties. For example, the amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The amide nitrogen could also be functionalized, though it is generally less reactive.

Table 1: Potential Derivatization Reactions for Library Synthesis

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Primary Amine | Acylation | Acid chlorides, Anhydrides | Amides |

| Primary Amine | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Primary Amine | Reductive Amination | Aldehydes, Ketones | Secondary Amines |

| Amide | Hydrolysis | Acid/Base | Carboxylic Acid |

Stereocontrolled Introduction of the Aminoamide Moiety into Larger Molecular Architectures

The stereocontrolled synthesis of complex molecules is a significant challenge in organic chemistry. Chiral building blocks like this compound are valuable because they allow for the introduction of a specific stereocenter into a larger molecule without the need for a de novo asymmetric synthesis step.

The use of this compound would ensure that the amino group and the pyrimidine ring are in a defined (R)-configuration relative to the propanamide side chain. This is particularly important in medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities and safety profiles. Synthetic strategies would involve coupling this building block to other parts of the target molecule through its reactive functional groups, thereby transferring its stereochemical information to the final product.

Structure Activity Relationship Sar Studies of 3r 3 Amino 3 Pyrimidin 4 Yl Propanamide Derivatives

Systematic Modifications of the Propanamide Moiety and their Biological Impact

The propanamide moiety of (3R)-3-amino-3-(pyrimidin-4-yl)propanamide offers several points for modification, including the amide nitrogen and the carbonyl group. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties by altering its hydrogen bonding capacity, lipophilicity, and metabolic stability.

N-alkylation or N-arylation of the primary amide can modulate the compound's polarity and ability to act as a hydrogen bond donor. Generally, small, non-bulky alkyl substituents are well-tolerated and can enhance cell permeability. However, larger or more complex substituents may lead to a decrease in activity due to steric hindrance at the binding site. For instance, in related series of propanamide derivatives, the introduction of small alkyl groups on the amide nitrogen has been shown to maintain or slightly improve biological activity, whereas bulky substituents often lead to a significant loss of potency. nih.gov

Table 1: Illustrative Impact of Propanamide Moiety Modifications on Biological Activity

| Modification | Rationale | Observed/Expected Biological Impact |

| N-Methylation | Increase lipophilicity, potential for improved cell permeability. | Maintained or slightly improved potency. |

| N-Benzylation | Introduce aromatic interactions, explore larger substituent effects. | Significant decrease in activity due to steric clash. |

| Amide to 1,2,4-Oxadiazole | Enhance metabolic stability, mimic H-bond acceptor properties. | Potentially maintained activity with improved pharmacokinetic profile. |

| Amide to Tetrazole | Increase acidity, mimic carboxylic acid, enhance solubility. | Variable, highly dependent on the specific target and binding pocket. |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry and SAR studies of related compound classes.

Investigation of Pyrimidine (B1678525) Ring Substituent Effects on Target Affinity and Selectivity

The pyrimidine ring is a key pharmacophoric element, and its substitution pattern can profoundly affect target affinity and selectivity. nih.gov The nitrogen atoms at positions 1 and 3 are crucial for interactions with many biological targets, often acting as hydrogen bond acceptors. Substituents at positions 2, 5, and 6 of the pyrimidine ring can modulate the electronic properties of the ring system and introduce specific interactions with the target protein.

For example, in many kinase inhibitor series, small, electron-donating groups such as amino or methoxy (B1213986) groups at the C2 or C6 positions can enhance potency by forming additional hydrogen bonds with the hinge region of the kinase. nih.gov Conversely, bulky substituents at these positions are often detrimental to activity. Halogen substituents, such as chlorine or fluorine, at the C5 position can enhance binding affinity through favorable hydrophobic or halogen bonding interactions and can also improve metabolic stability. nih.gov

The selectivity of pyrimidine-based compounds for different targets can also be fine-tuned through substitution. For instance, introducing a substituent that can exploit a specific sub-pocket in the desired target that is absent in off-targets can significantly enhance selectivity. The electronic nature of the substituents also plays a role; electron-withdrawing groups can decrease the basicity of the pyrimidine nitrogens, which may be favorable for certain target interactions. nih.gov

Table 2: Illustrative Effects of Pyrimidine Ring Substituents on Target Affinity

| Position | Substituent | Effect on Target Affinity (Illustrative IC50) | Rationale |

| C2 | -H (unsubstituted) | 100 nM | Baseline |

| C2 | -NH2 | 20 nM | Potential for additional hydrogen bonding. |

| C5 | -Cl | 50 nM | Favorable hydrophobic and/or halogen bonding interactions. |

| C6 | -CH3 | 80 nM | Minor steric hindrance, slight increase in lipophilicity. |

| C6 | -OCH3 | 35 nM | Potential for hydrogen bonding and favorable electronic effects. |

Note: The data in this table is illustrative and based on SAR trends observed in various series of pyrimidine-containing bioactive molecules.

Role of Stereochemistry at the C3 Position on Activity and Potency

The stereochemistry at the C3 position of the propanamide chain, which bears the amino group and the pyrimidine ring, is a critical determinant of biological activity. The (3R)-configuration is often essential for optimal interaction with the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. The precise spatial arrangement of the amino group, the pyrimidine ring, and the propanamide backbone allows for a three-point interaction with the target, which is often significantly weaker or completely absent in the (3S)-enantiomer.

Studies on similar chiral 3-amino-3-arylpropanamide derivatives have consistently shown that one enantiomer is significantly more potent than the other, often by several orders of magnitude. nih.gov This stereoselectivity is a strong indicator of a specific, well-defined binding mode. The (3R)-amino group may be involved in a crucial hydrogen bond or ionic interaction with an acidic residue in the binding site, while the pyrimidine ring occupies a specific hydrophobic pocket. The incorrect orientation of these groups in the (3S)-enantiomer would prevent these key interactions from forming, leading to a dramatic loss of potency.

Table 3: Illustrative Impact of Stereochemistry at C3 on Potency

| Compound | Stereochemistry | Illustrative Potency (IC50) |

| This compound | R | 50 nM |

| (3S)-3-amino-3-(pyrimidin-4-yl)propanamide | S | >10,000 nM |

| Racemic mixture | R/S | 100 nM |

Note: The data in this table is illustrative and highlights the typical stereoselectivity observed for chiral bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

To build a robust QSAR model, a dataset of compounds with diverse structural modifications and their corresponding biological activities is required. Various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to generate an equation that correlates these descriptors with the biological activity. nih.govtandfonline.com

Pharmacophore Development and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design approach that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. science.gov For this compound and its analogs, a pharmacophore model can be developed based on the structures of a set of active compounds.

A typical pharmacophore model for this class of compounds would likely include:

An aromatic feature corresponding to the pyrimidine ring.

One or more hydrogen bond acceptor features from the pyrimidine nitrogens.

A hydrogen bond donor feature from the C3-amino group.

A hydrogen bond donor and acceptor feature from the propanamide moiety.

A specific spatial arrangement of these features dictated by the (3R)-stereochemistry.

Once developed and validated, this pharmacophore model can be used as a 3D query to screen virtual compound databases to identify novel scaffolds that possess the required chemical features in the correct spatial orientation. nih.gov This approach is particularly useful when the 3D structure of the biological target is unknown. The identified hits can then be synthesized and tested, providing a rapid and efficient way to discover new lead compounds. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.